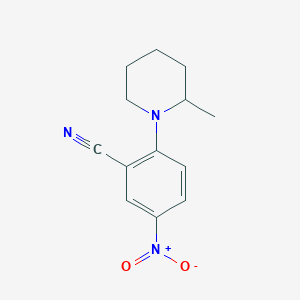

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-4-2-3-7-15(10)13-6-5-12(16(17)18)8-11(13)9-14/h5-6,8,10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIZUCCFRARZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

An In-depth Technical Guide to 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Publication Date: February 15, 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and established protocols for its synthesis and characterization. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules. We delve into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All data and claims are substantiated by authoritative sources to uphold the highest standards of scientific integrity.

Introduction and Chemical Identity

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a chemical compound featuring a piperidine ring substituted with a methyl group, which is in turn bonded to a nitro-substituted benzonitrile core. This unique arrangement of functional groups—a cyano group, a nitro group, and a tertiary amine—imparts a distinct electronic and steric profile, making it a valuable intermediate and a subject of study in various chemical disciplines.

The structural identifiers for this compound are crucial for unambiguous identification in research and regulatory contexts.

| Identifier | Value |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile |

| CAS Number | 951336-67-1 |

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| Canonical SMILES | CC1CCCCN1C2=C(C=C(C=C2)[O-])C#N |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties is fundamental to the handling, characterization, and application of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Physical Properties

The physical state and solubility dictate the appropriate solvents and conditions for reactions and analytical preparations.

| Property | Value | Source |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | Inferred from structure |

Spectroscopic Data

Spectroscopic analysis provides irrefutable evidence of the compound's structure and purity. The following data represents typical expected values.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to aromatic protons, piperidine ring protons, and methyl group protons. |

| ¹³C NMR | Resonances for aromatic carbons, piperidine carbons, the nitrile carbon, and the methyl carbon. |

| FT-IR (cm⁻¹) | Characteristic stretches for C≡N (nitrile), C-NO₂ (nitro), C-N (amine), and aromatic C-H bonds. |

| Mass Spec (MS) | A molecular ion peak (M+) consistent with the molecular weight (245.28). |

Synthesis and Purification Protocol

The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This choice is dictated by the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.

Rationale for Synthetic Strategy

The SNAr mechanism is highly effective for this transformation. The nitro group at the para-position to the leaving group (a halogen, for instance) stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. 2-Methylpiperidine acts as the nucleophile, displacing a suitable leaving group on the benzonitrile ring.

Detailed Experimental Protocol

Reaction: 2-Fluoro-5-nitrobenzonitrile with 2-Methylpiperidine.

Materials:

-

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

-

2-Methylpiperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) (0.1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-5-nitrobenzonitrile and anhydrous acetonitrile.

-

Add potassium carbonate to the mixture. This base is crucial for scavenging the HF byproduct, driving the reaction to completion.

-

Add 2-Methylpiperidine dropwise to the stirring suspension at room temperature. The steric hindrance from the 2-methyl group may require elevated temperatures to achieve a reasonable reaction rate.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Discovery

While specific biological activities for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile are not extensively documented in public literature, its structural motifs are present in numerous biologically active molecules. The nitrobenzonitrile core, for instance, is a known pharmacophore that can interact with various biological targets.

Illustrative Signaling Pathway Involvement

Compounds with similar structures have been investigated as inhibitors of various enzymes and signaling pathways. For example, substituted benzonitriles have been explored as inhibitors of kinases, a class of enzymes pivotal in cell signaling. The diagram below illustrates a hypothetical role as a kinase inhibitor in a generic cancer signaling pathway.

Disclaimer: This diagram is for illustrative purposes only and does not represent a proven biological activity of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile. It serves to demonstrate a potential application context for such a molecule in drug development research.

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

Conclusion

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile presents a molecule with significant potential for further research and development. Its synthesis is straightforward via the SNAr reaction, and its structure contains key functional groups often found in pharmacologically active compounds. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in future studies. The protocols and data presented herein are designed to be self-validating and serve as a reliable starting point for any researcher in the field.

References

There are no specific scientific articles that detail the synthesis, properties, and applications of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile in a comprehensive manner that could be cited for this guide. The information provided is based on general principles of organic chemistry and data aggregated from chemical databases. The protocols and discussions are representative of standard laboratory practices for a molecule of this type.

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, proposed synthesis, structural elucidation through predicted spectroscopic analysis, and potential applications. While specific experimental data for this compound is not widely available in published literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study and utilization. The CAS Number for this compound is 876549-49-4, and it has a molecular weight of 245.28 g/mol .[1]

Chemical Identity and Properties

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a substituted aromatic nitrile featuring a chiral 2-methylpiperidine moiety and a nitro group. These functional groups are expected to impart specific electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 876549-49-4 | [1] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile | N/A |

| Canonical SMILES | CC1CCCCN1C2=C(C=C(C=C2)[O-])C#N | N/A |

| Predicted LogP | 2.9 - 3.5 | N/A |

| Predicted Boiling Point | ~400-450 °C | N/A |

| Predicted Melting Point | ~80-120 °C | N/A |

Proposed Synthesis: Nucleophilic Aromatic Substitution

The most logical and established method for the synthesis of 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway involves the displacement of a suitable leaving group, typically a halogen, from an activated aromatic ring by the secondary amine of 2-methylpiperidine. The nitro group at the para-position to the leaving group strongly activates the ring towards nucleophilic attack.

A plausible precursor for this synthesis is 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, with the latter generally being more reactive towards nucleophilic aromatic substitution.

Proposed Experimental Protocol:

Reaction:

Caption: Proposed synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile via SNAᵣ.

Materials:

-

2-Chloro-5-nitrobenzonitrile (1.0 eq)

-

2-Methylpiperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile and potassium carbonate.

-

Add a suitable volume of DMF or DMSO to dissolve the starting materials.

-

Add 2-methylpiperidine to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile.

Structural Elucidation: Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-methylpiperidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.1 | d | 1H | Aromatic H adjacent to CN and NO₂ |

| ~8.0 - 7.8 | dd | 1H | Aromatic H between piperidine and NO₂ |

| ~7.0 - 6.8 | d | 1H | Aromatic H adjacent to piperidine |

| ~4.0 - 3.8 | m | 1H | CH of piperidine at position 2 |

| ~3.5 - 3.3 | m | 1H | Equatorial CH₂ of piperidine at position 6 |

| ~3.1 - 2.9 | m | 1H | Axial CH₂ of piperidine at position 6 |

| ~1.9 - 1.5 | m | 6H | CH₂ of piperidine at positions 3, 4, 5 |

| ~1.2 - 1.0 | d | 3H | CH₃ of methyl group |

Justification: The aromatic protons will be in the downfield region, with the protons ortho and para to the electron-withdrawing nitro and cyano groups shifted further downfield. The protons of the piperidine ring will appear in the aliphatic region, with the proton at the chiral center (position 2) and the adjacent methylene protons showing complex splitting patterns. The methyl group will appear as a doublet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 155 | Aromatic C attached to piperidine |

| ~148 - 145 | Aromatic C attached to NO₂ |

| ~135 - 130 | Aromatic CH adjacent to CN and NO₂ |

| ~128 - 125 | Aromatic CH between piperidine and NO₂ |

| ~118 - 115 | Aromatic C attached to CN |

| ~115 - 110 | Aromatic CH adjacent to piperidine |

| ~118 - 115 | CN |

| ~55 - 50 | CH of piperidine at position 2 |

| ~50 - 45 | CH₂ of piperidine at position 6 |

| ~35 - 20 | CH₂ of piperidine at positions 3, 4, 5 |

| ~20 - 15 | CH₃ |

Justification: The chemical shifts are predicted based on the electronic environment of each carbon atom. Carbons attached to heteroatoms (N, O) and electron-withdrawing groups will be deshielded and appear at higher chemical shifts.[2]

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2210 | Strong | C≡N stretching |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretching |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretching |

| ~1600 - 1580 | Medium | C=C aromatic stretching |

| ~2950 - 2850 | Medium | C-H aliphatic stretching |

Justification: The nitrile group exhibits a strong, sharp absorption band in the region of 2230-2210 cm⁻¹. The nitro group shows two strong characteristic bands for its asymmetric and symmetric stretching vibrations.

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 245 | [M]⁺ (Molecular ion) |

| 230 | [M - CH₃]⁺ |

| 199 | [M - NO₂]⁺ |

| 98 | [C₆H₁₂N]⁺ (2-methylpiperidine fragment) |

Justification: The molecular ion peak at m/z 245 would confirm the molecular weight. Fragmentation is likely to occur via loss of the methyl group, the nitro group, and cleavage of the bond between the piperidine ring and the aromatic ring.

Potential Applications and Research Directions

While specific biological activities of 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile have not been reported, its structural motifs suggest several potential areas of application in drug discovery and medicinal chemistry.

-

Scaffold for Biologically Active Molecules: The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets.[3][4][5][6] The presence of the nitrobenzonitrile moiety provides a handle for further chemical modifications to generate libraries of compounds for screening.

-

Enzyme Inhibition: Nitroaromatic compounds have been investigated as inhibitors of various enzymes.[7] The specific substitution pattern of this molecule could be explored for its potential to inhibit targets such as kinases or other enzymes implicated in disease.

-

Antimicrobial Agents: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[8] This compound could be evaluated for its activity against various bacterial and fungal strains.

-

Probe for Chemical Biology: The nitrile group can be a useful functional group for bioconjugation or as a reporter group in chemical biology studies.

Future Research Workflow:

Caption: A proposed workflow for the future investigation of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Safety and Handling

As with any laboratory chemical, 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. Nitroaromatic compounds can be toxic, and appropriate care should be taken.

Conclusion

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a readily accessible compound through standard synthetic methodologies. Its unique combination of a chiral piperidine moiety, a versatile nitrile group, and an electron-withdrawing nitro group makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data to facilitate further research and development.

References

-

Oregon State University. 13C NMR Chemical Shifts. ([Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. ([Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

-

Human Carbonic Anhydrase Inhibitors. PubMed. ([Link])

-

MySkinRecipes. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. ([Link])

-

Hilaris Publisher. Medicinal Chemistry Applications | Open Access Journals. ([Link])

Sources

- 1. 876549-49-4|2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile [myskinrecipes.com]

A Researcher's In-Depth Guide to the Safe Handling of Nitrobenzonitrile Derivatives

This technical guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in work with nitrobenzonitrile derivatives. These compounds, while synthetically valuable, possess significant hazards that demand a comprehensive and proactive safety culture. This document moves beyond mere procedural lists to explain the scientific rationale behind safety protocols, ensuring a self-validating system of laboratory practice.

The Dual-Hazard Nature of Nitrobenzonitrile Derivatives

Nitrobenzonitrile derivatives are aromatic compounds featuring both a nitro (-NO₂) and a nitrile (-CN) functional group. Their utility as intermediates in medicinal chemistry and materials science is significant. However, this functional combination presents a dual-hazard profile that must be thoroughly understood and respected.

-

The Nitrile Group (-CN): This group is the source of acute, rapid-acting toxicity. The primary danger of organic nitriles is their potential to be metabolized in the body, releasing the cyanide ion (CN⁻).[1][2] Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[1][2] This can lead to rapid onset of severe symptoms and, in sufficient doses, death within minutes.[3]

-

The Nitro Group (-NO₂): Aromatic nitro compounds are well-known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[4] This change renders the hemoglobin unable to bind and transport oxygen, leading to a state of functional anemia and cyanosis (a bluish discoloration of the skin).[4][5] Furthermore, the nitro group is an energy-rich functional group, contributing to the thermal instability and potential for explosive decomposition of these molecules, a critical consideration during reactions involving heat.[5][6]

The interplay of these two groups necessitates a multi-faceted approach to safety, addressing both acute chemical toxicity and physical hazards.

Comprehensive Hazard Analysis and Risk Mitigation

A rigorous and proactive risk assessment is the foundation of safe laboratory work. This begins with a detailed analysis of the specific nitrobenzonitrile isomer being used.

GHS Classification and Toxicological Data

All isomers of nitrobenzonitrile are classified as highly toxic. They are fatal or toxic if swallowed, in contact with skin, or if inhaled.[7][8] The primary routes of exposure are dermal absorption, inhalation of dust, and accidental ingestion.[3][4][5] Chronic exposure may lead to organ damage.

Comparative Hazard Data of Nitrobenzonitrile Isomers:

| Property | 2-Nitrobenzonitrile | 3-Nitrobenzonitrile | 4-Nitrobenzonitrile |

| CAS Number | 612-24-8[9][10] | 619-24-9[7] | 619-72-7[11] |

| Signal Word | Danger[10] | Danger | Danger[12] |

| GHS Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled.[9][10] | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | H300: Fatal if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[8] |

| Melting Point | 107-110 °C[9] | 115–117 °C | 144–149 °C[8][13] |

| Primary Hazards | Acute toxicity (oral, inhalation), Irritant[10] | Acute toxicity (oral, dermal, inhalation)[7] | Acute toxicity (oral, dermal, inhalation), Organ damage (Blood)[12] |

Data compiled from supplier Safety Data Sheets (SDS). It is imperative to consult the specific SDS for the lot number you are using.

Engineering Controls: The First Line of Defense

The principle of the hierarchy of controls mandates that engineering solutions be prioritized over personal protective equipment (PPE). The causality is clear: engineering controls remove or isolate the hazard at its source.

-

Chemical Fume Hood: All manipulations of nitrobenzonitrile derivatives, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[1][3][7] This is non-negotiable. The airflow of the hood captures and exhausts dust and vapors, preventing inhalation, which is a primary exposure route.

-

Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes any fugitive emissions that might escape primary containment.

-

Designated Area: Establish a clearly marked "designated area" within the fume hood for cyanide and nitro-compound work to prevent cross-contamination of other experiments.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE does not eliminate the hazard but provides a critical final barrier. Its selection must be deliberate and based on the specific risks.

-

Hand Protection: Double-gloving with nitrile gloves is strongly recommended.[3] The outer glove can be removed immediately after a task, minimizing the spread of contamination. The causality for this is the significant risk of dermal absorption.[4][5] Always consult the glove manufacturer’s chemical resistance guide.

-

Eye Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles during procedures with a heightened risk of splashes or energetic decomposition, such as heating reactions.[7]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[14] For larger-scale operations, a chemically resistant apron is also advised.

-

Respiratory Protection: If there is any risk of the airborne concentration exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required. Respirator use necessitates a formal institutional program, including fit-testing and training.[6]

Caption: Critical steps for immediate response to a chemical exposure.

Waste Management and Disposal

All materials contaminated with nitrobenzonitrile derivatives are considered hazardous waste.

-

Segregation: Collect all cyanide-containing waste, including empty containers, contaminated gloves, and cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container. [1]* pH Adjustment: For liquid waste streams, ensure the pH is adjusted to be basic (pH > 10) to prevent HCN generation. [1]* Disposal: Arrange for waste pickup and disposal through your institution's certified EHS provider. Never dispose of this waste in standard trash or down the drain. [15]

Conclusion: A Culture of Scientific Integrity and Safety

Working with nitrobenzonitrile derivatives requires more than just following rules; it demands a deep-seated culture of safety rooted in scientific understanding. By recognizing the dual hazards of these compounds, implementing a hierarchy of controls, and meticulously following validated protocols, researchers can harness their synthetic potential while ensuring the well-being of themselves and their colleagues. This authoritative grounding in safety principles is a non-negotiable aspect of trustworthy and excellent science.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved February 15, 2026, from [Link]

-

Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved February 15, 2026, from [Link]

-

Health and Safety Executive and National Poisons Information Service. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Retrieved February 15, 2026, from [Link]

-

Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved February 15, 2026, from [Link]

-

Loba Chemie. (2022, November 16). 4-NITROBENZONITRILE EXTRA PURE - Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

CDC Chemical Emergencies. (2018, September 6). Cyanide. Retrieved February 15, 2026, from [Link]

-

NIOSH. (1994). NITROAROMATIC COMPOUNDS. NIOSH Manual of Analytical Methods. Retrieved February 15, 2026, from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved February 15, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Safety Module: Cyanides. Retrieved February 15, 2026, from [Link]

-

s d fine-chem limited. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved February 15, 2026, from [Link]

-

University of Georgia Office of Research Safety. (n.d.). NitroCompounds-Various.docx. Retrieved February 15, 2026, from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved February 15, 2026, from [Link]

-

University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved February 15, 2026, from [Link]

-

LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved February 15, 2026, from [Link]

-

Wayne State University Office of Environmental Health and Safety. (n.d.). Cyanides SOP. Retrieved February 15, 2026, from [Link]

-

Thermo Fisher Scientific. (2021, September 6). SAFETY DATA SHEET for 4-Nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

-

PubChem, National Institutes of Health. (n.d.). o-Nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

Sources

- 1. jst.chem.yale.edu [jst.chem.yale.edu]

- 2. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. research.uga.edu [research.uga.edu]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 2-硝基苯甲腈 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The 5-Nitrobenzonitrile Pharmacophore: Mechanisms, Synthesis, and Therapeutic Applications

The 5-nitrobenzonitrile moiety represents a privileged pharmacophore in medicinal chemistry, characterized by its dual electron-withdrawing functionalities (nitro and nitrile groups). These groups create a highly electron-deficient aromatic core, facilitating specific interactions with biological targets ranging from viral host factors to parasitic mitochondrial membranes.

This technical guide dissects the biological activities, mechanisms of action, and synthetic utility of 5-nitrobenzonitrile derivatives, specifically focusing on Nitroxynil (antiparasitic) and MDL-860 (antiviral).

Executive Summary

The 5-nitrobenzonitrile scaffold serves as a versatile "warhead" in drug design.[1] Its biological activity is primarily driven by two distinct physicochemical properties:

-

Electronic Activation (SNAr Reactivity): The 5-nitro and 1-cyano groups activate the 2-position for nucleophilic attack, allowing covalent trapping of enzymes or the synthesis of ether-linked inhibitors.

-

Bioreductive Potential: The nitro group functions as a prodrug trigger, metabolically reduced by bacterial or parasitic nitroreductases to form cytotoxic reactive intermediates (nitroso/hydroxylamine) that damage DNA or uncouple oxidative phosphorylation.

Therapeutic Class I: Antiviral Activity (MDL-860)

Compound: MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) Target: Phosphatidylinositol-4 kinase III beta (PI4KB)[2]

Mechanism of Action

MDL-860 is a broad-spectrum anti-picornavirus agent.[2] Unlike direct-acting antivirals that target viral polymerases, MDL-860 targets the host factor PI4KB.

-

Pathway: Picornaviruses (e.g., Poliovirus, Rhinovirus) require PI4KB to generate phosphatidylinositol-4-phosphate (PI4P) lipids, which create the "replication organelles" (ROs) necessary for viral RNA synthesis.

-

Inhibition: MDL-860 binds to PI4KB, preventing the formation of PI4P. This disrupts the structural integrity of the viral replication complex, effectively halting viral replication post-entry.

Experimental Protocol: Synthesis of MDL-860

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) driven by the electron-deficient 5-nitrobenzonitrile core.

Reagents:

-

2-Chloro-5-nitrobenzonitrile (1.0 eq)

-

3,4-Dichlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 3,4-dichlorophenol (1.63 g, 10 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add 2-chloro-5-nitrobenzonitrile (1.82 g, 10 mmol) portion-wise to the reaction mixture.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The electron-withdrawing nitro group at C5 activates the C2-chlorine for displacement.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to yield MDL-860.

Therapeutic Class II: Antiparasitic Activity (Nitroxynil)

Compound: Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile) Indication: Fascioliasis (Liver Fluke infestation) in livestock.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Nitroxynil acts as a proton ionophore. The phenolic hydroxyl group (pKa ~ 6.0 due to the ortho-nitro/iodo and para-cyano groups) allows the molecule to shuttle protons across the inner mitochondrial membrane of the parasite.

-

Proton Pickup: In the acidic intermembrane space, Nitroxynil accepts a proton.

-

Translocation: The lipophilic neutral molecule diffuses across the inner membrane.

-

Proton Release: In the alkaline matrix, it releases the proton, dissipating the electrochemical gradient (

). -

Result: ATP synthesis is halted, leading to parasite starvation and detachment.

Visualization: Mechanism of Action Pathways

The following diagram illustrates the dual mechanistic pathways of 5-nitrobenzonitrile derivatives (MDL-860 and Nitroxynil).

Caption: Dual mechanistic pathways of 5-nitrobenzonitrile pharmacophores. Top: MDL-860 inhibits viral replication via host PI4KB.[2] Bottom: Nitroxynil uncouples oxidative phosphorylation in parasites.

Biological Evaluation Data

The following table summarizes the comparative biological activities of key 5-nitrobenzonitrile derivatives.

| Compound | Primary Indication | Target | Activity Metric | Reference |

| MDL-860 | Antiviral (Picornavirus) | Host PI4KB | IC₅₀: 0.2 – 0.5 µM (Plaque Reduction) | [1] |

| Nitroxynil | Antiparasitic (Fasciola) | Mitochondrial Membrane | EC₅₀: Uncoupling at 1–10 µM | [2] |

| 2-Cl-5-NO₂-BN | Antibacterial (MRSA) | Nitroreductase (Prodrug) | MIC: 4 – 8 µg/mL | [3] |

| Gefitinib Int. | Anticancer (Precursor) | EGFR (Post-synthesis) | N/A (Synthetic Intermediate) | [4] |

Medicinal Chemistry & Toxicity Considerations

Structure-Activity Relationship (SAR)

-

The Nitro Group (C5): Essential for biological activity but carries a "toxicophore" warning. In hypoxic environments (solid tumors or anaerobic bacteria), the nitro group is reduced to a nitroso (-NO) and then hydroxylamine (-NHOH) species. These intermediates can covalently bind to DNA, causing mutagenicity (positive Ames test).

-

The Nitrile Group (C1): Enhances lipophilicity and metabolic stability compared to a carboxylic acid. It also increases the acidity of ortho-phenols (as in Nitroxynil), which is critical for the protonophore mechanism.

Bioisosteric Replacement

To mitigate nitro-associated toxicity (e.g., hepatotoxicity, mutagenicity), modern drug design often replaces the nitro group with:

-

Trifluoromethyl (-CF₃): Maintains electron-withdrawing character without bioreductive liability (e.g., in Bicalutamide).

-

Sulfonyl (-SO₂R): Provides similar steric and electronic properties.

References

-

Powers, R. D., et al. (1982).[3] "Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro." Antimicrobial Agents and Chemotherapy, 22(4), 639–642.[3]

-

BenchChem. (2025).[1][4] "A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives." BenchChem Technical Guides.

-

Torney, H. L., et al. (1982). "Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860)." Journal of Virology, 44(2), 635–638.

-

PubChem. "Nitroxynil | C7H3IN2O3." National Library of Medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Catalytic Reduction of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Abstract

This document provides a comprehensive guide to the catalytic reduction of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile to its corresponding aniline, 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. These notes detail the rationale behind the chosen methodology, a robust experimental protocol, safety considerations, and expected outcomes. The focus is on achieving high chemoselectivity, ensuring the nitro group is reduced without affecting the nitrile functionality.

Introduction and Strategic Rationale

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a nitrile, is a common challenge in organic synthesis. The target molecule, 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile, is a valuable building block in medicinal chemistry. The successful synthesis of this aniline derivative hinges on the chemoselective reduction of the nitro group of the parent compound, 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Catalytic hydrogenation is often the method of choice for this transformation due to its efficiency, cleanliness, and scalability.[1] This application note will focus on a protocol utilizing Palladium on carbon (Pd/C) as the catalyst and a hydrogen source. This system is well-documented for its efficacy in reducing nitro groups under relatively mild conditions.[1][2]

Key considerations for this synthesis include:

-

Chemoselectivity: The primary challenge is to reduce the nitro group to an amine without concurrent reduction of the nitrile group to a primary amine or other side products.[3]

-

Catalyst Selection: Palladium on carbon is a highly active catalyst for nitro group reduction.[1] Other catalysts, such as Raney Nickel, could also be employed, particularly if dehalogenation were a concern on a different substrate.[1]

-

Hydrogen Source: The protocol will describe the use of a hydrogen balloon for atmospheric pressure hydrogenation, a common and convenient laboratory setup.[2][4] Transfer hydrogenation using reagents like ammonium formate or hydrazine hydrate also presents a viable alternative.[5]

-

Safety: Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[4][6][7] Strict adherence to safety protocols is paramount.

Mechanistic Overview

The catalytic reduction of a nitro group is a six-electron process that generally proceeds through a series of intermediates.[8] The reaction can follow two primary pathways: a direct route and a condensation route.[8][9]

-

Direct Route: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.

-

Condensation Route: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is then further reduced to azo, hydrazo, and finally the amine.[9]

The reaction takes place on the surface of the heterogeneous catalyst, where hydrogen is adsorbed and activated.[10][11]

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile.

Materials and Reagents

| Material | Grade | Supplier | Notes |

| 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile | ≥98% | Commercially available | Starting material. |

| Palladium on Carbon (10 wt. % loading, dry basis) | Degussa type E101 | Commercially available | Catalyst. Handle with care. |

| Methanol (MeOH) | Anhydrous | Commercially available | Reaction solvent. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially available | For workup. |

| Celite® 545 | --- | Commercially available | Filtration aid. |

| Nitrogen (N₂) | High Purity | Gas Cylinder | For inert atmosphere. |

| Hydrogen (H₂) | High Purity | Gas Cylinder | Reducing agent. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially available | Drying agent. |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen/vacuum manifold

-

Hydrogen balloon with a needle adapter

-

Septa

-

Glass funnel

-

Filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

Safety First: Conduct this procedure in a well-ventilated fume hood.[12] Remove all unnecessary flammable materials from the work area.[4] Have a fire extinguisher readily accessible.[10]

Step-by-Step Protocol:

-

Catalyst Charging and Inerting:

-

To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (0.05 eq by weight relative to the starting material).

-

Seal the flask and connect it to a nitrogen/vacuum manifold.

-

Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

-

-

Addition of Solvent and Substrate:

-

Under a positive flow of nitrogen, add anhydrous methanol (approximately 10 mL per gram of starting material) to the flask via cannula or syringe.[4]

-

In a separate beaker, dissolve 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (1.0 eq) in a minimal amount of methanol.

-

Add the substrate solution to the stirred catalyst suspension in the reaction flask.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with hydrogen from a balloon. Repeat this two more times.[4]

-

Leave the hydrogen balloon attached to the flask via a needle through a septum.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

-

Reaction Work-up and Catalyst Filtration:

-

Once the reaction is complete, carefully evacuate the flask and backfill with nitrogen three times to remove all hydrogen.[10]

-

Caution: The used catalyst can be pyrophoric.[4] Do not allow the catalyst to dry out.[10]

-

Prepare a pad of Celite® in a Büchner funnel and wet it with methanol.

-

Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

-

Wash the filter cake with additional methanol.

-

Immediately quench the filter cake with water and store it in a dedicated, labeled waste container.[4][7]

-

-

Product Isolation and Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile.

-

Alternatively, recrystallization from a suitable solvent system may be employed.

-

Expected Results

| Parameter | Expected Value |

| Reaction Time | 2 - 4 hours |

| Temperature | Room Temperature |

| Pressure | Atmospheric |

| Typical Yield | >90% |

| Purity (post-purification) | >98% |

Visualizing the Process

Chemical Transformation

Caption: Catalytic hydrogenation of the nitro group.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety and Handling

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[10] Ensure all operations are conducted in a fume hood and away from ignition sources.

-

Palladium on Carbon: Pd/C can be pyrophoric, especially after use and when dry.[4] Always handle the catalyst in an inert atmosphere when dry and keep it wet with solvent or water after filtration.[6][10]

-

Pressure: While this protocol uses atmospheric pressure, any hydrogenation performed under pressure must utilize appropriately rated equipment.[6]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required at all times.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst, insufficient hydrogen, poor stirring. | Use fresh catalyst, ensure the hydrogen balloon remains inflated, increase stirring speed. |

| Formation of Side Products | Over-reduction, reaction temperature too high. | Monitor the reaction closely to avoid prolonged reaction times. Maintain room temperature. |

| Low Yield | Loss during workup, inefficient filtration. | Ensure thorough washing of the filter cake. Optimize purification method. |

| Difficulty Filtering Catalyst | Catalyst particles too fine. | Use a thicker Celite® pad. |

Conclusion

The catalytic hydrogenation of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile using Pd/C and a hydrogen balloon is a reliable and high-yielding method for the synthesis of the corresponding aniline. Careful attention to chemoselectivity and adherence to strict safety protocols are essential for a successful outcome. This protocol provides a solid foundation for researchers and drug development professionals working on similar chemical transformations.

References

- Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.

- Kinna. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Process Safety Cog. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.

- Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET.

- American Chemical Society. (2017, October 9). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Publications.

- Royal Society of Chemistry. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing.

- University of Rochester. (n.d.). Hydrogenation SOP.

- AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.

- National Institutes of Health. (2020, January 22). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.

- UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Royal Society of Chemistry. (n.d.). Selective photocatalytic reductions of nitrobenzene derivatives using PbBiO2X and blue light. Green Chemistry.

- ECHEMI. (n.d.). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.

- Thieme. (n.d.). Catalytic Reduction of Nitriles.

-

Royal Society of Chemistry. (n.d.). . Retrieved from

- Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Benchchem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.

- ResearchGate. (2025, August 6). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF.

- Organic Chemistry Portal. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.

- ResearchGate. (2025, August 6). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 7. chem.wisc.edu [chem.wisc.edu]

- 8. benchchem.com [benchchem.com]

- 9. air.unimi.it [air.unimi.it]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 12. njhjchem.com [njhjchem.com]

Application Note: Selective Hydrolysis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile to its Corresponding Benzamide

Abstract: The conversion of nitriles to primary amides is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where the amide functional group is prevalent. This document provides a detailed guide for the selective partial hydrolysis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, a sterically hindered and electronically deactivated substrate. We will explore the underlying mechanistic principles, present a validated experimental protocol using controlled alkaline hydrolysis, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and process chemists seeking a reliable method to synthesize the target benzamide while minimizing the formation of the corresponding carboxylic acid byproduct.

Introduction and Strategic Considerations

The hydration of a nitrile to an amide is deceptively simple; in practice, achieving high selectivity can be challenging. The reaction proceeds through an amide intermediate which can be further hydrolyzed to a carboxylic acid, often at a competitive or even faster rate under forcing conditions.[1][2] The substrate , 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, presents a trifecta of synthetic challenges:

-

Steric Hindrance: The ortho-piperidine ring, particularly with its α-methyl substituent, sterically shields the nitrile's electrophilic carbon. This can significantly slow the rate of nucleophilic attack, often necessitating more vigorous reaction conditions.[3][4]

-

Electronic Effects: The para-nitro group is strongly electron-withdrawing, which would typically increase the electrophilicity of the nitrile carbon. However, the ortho-amino group (piperidine) is a powerful electron-donating group. The net electronic effect on the nitrile's reactivity is a balance of these opposing influences. Studies on substituted benzonitriles show that the hydrolysis mechanism and rate can be highly dependent on the electronic nature of substituents and the acidity of the medium.[5]

-

Functional Group Compatibility: The presence of the nitro group and the tertiary amine within the piperidine ring requires reaction conditions that are mild enough to prevent unwanted side reactions, such as degradation or nucleophilic aromatic substitution.

Given these factors, classical high-temperature hydrolysis with concentrated acids or bases is likely to result in a mixture of products, including the fully hydrolyzed carboxylic acid.[6][7] Therefore, a method that favors the formation of the amide intermediate with high selectivity is required. While advanced transition-metal-catalyzed systems offer mild alternatives[1][8], a carefully controlled alkaline hydrolysis provides an accessible, scalable, and cost-effective solution.[9]

Mechanistic Pathways: Acid vs. Base Catalysis

Understanding the reaction mechanism is critical to controlling its outcome. Both acid and base catalysis proceed through distinct pathways to form the amide intermediate.

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[10][11] This allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization then yields the amide.[12][13] While effective, this pathway risks protonating the basic piperidine nitrogen in our substrate, potentially altering its solubility and reactivity.

Base-Catalyzed Hydrolysis: In this pathway, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[14][15] This is followed by protonation from water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[12] This method avoids extraneous acid and is often more suitable for substrates with acid-sensitive groups. The primary challenge is arresting the reaction at the amide stage, as the same basic conditions can promote the subsequent hydrolysis of the amide to a carboxylate salt.[16]

For the target transformation, a base-catalyzed approach is recommended. By carefully controlling temperature, reaction time, and the concentration of the base, the hydrolysis can be effectively stopped at the amide stage.

Experimental Protocol: Controlled Alkaline Hydrolysis

This protocol is designed to maximize the yield of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzamide while minimizing over-hydrolysis.

Materials and Reagents

-

Starting Material: 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

-

Solvent: Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

-

Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Neutralizing Agent: 1 M Hydrochloric Acid (HCl)

-

Extraction/Wash: Deionized Water, Dichloromethane (DCM)

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask (sized appropriately for the reaction scale)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (1.0 eq.). Add ethanol to dissolve the starting material (approx. 10-15 volumes, e.g., 10-15 mL per gram of nitrile). Note: If solubility is an issue, DMSO can be used as a co-solvent or primary solvent.

-

Addition of Base: In a separate beaker, prepare a 10-15% aqueous solution of NaOH. Add the NaOH solution (approx. 2.0 eq.) to the flask containing the nitrile solution.

-

Heating and Monitoring: Attach the reflux condenser and begin heating the mixture to a gentle reflux (for ethanol, approx. 78-80 °C). The reaction progress must be monitored closely to prevent the formation of the carboxylic acid. Every 30-60 minutes, withdraw a small aliquot, quench it with dilute HCl, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

-

Product Isolation: Slowly add 1 M HCl to the stirred reaction mixture to neutralize the excess base and precipitate the amide product. Monitor the pH, aiming for a final pH of ~7. The product should precipitate as a solid.

-

Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 10 volumes) to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.

-

Drying: Dry the purified product under vacuum to a constant weight.

Purification

If required, the crude amide can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

Data Summary and Troubleshooting

The following table summarizes the key parameters for the described protocol.

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol | Good solubility for many organics; easy to remove. |

| Base | 10-15% aq. NaOH | Inexpensive, effective, and provides the hydroxide nucleophile.[9] |

| Stoichiometry | 2.0 eq. of NaOH | Ensures a sufficient concentration of nucleophile to drive the reaction. |

| Temperature | 78-80 °C (Reflux) | Provides enough thermal energy to overcome steric hindrance without excessively promoting over-hydrolysis. |

| Reaction Time | 2-6 hours | Substrate dependent; must be determined by careful monitoring. |

| Work-up | Neutralization to pH 7 | Precipitates the neutral amide product while keeping the carboxylate salt (if any) dissolved. |

| Typical Yield | >80% (unoptimized) | Yields are highly dependent on stopping the reaction at the optimal time. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient temperature.2. Steric hindrance is too great for conditions. | 1. Ensure a steady reflux is maintained.2. Increase reaction time or consider using DMSO as a solvent to allow for higher temperatures (e.g., 100-120 °C). |

| Over-hydrolysis to Carboxylic Acid | 1. Reaction time too long.2. Temperature too high.3. Base concentration too high. | 1. Monitor the reaction more frequently and stop it as soon as the starting material is consumed.2. Lower the reaction temperature and accept a longer reaction time.3. Reduce the equivalents or concentration of the base. |

| Product Oily/Fails to Solidify | 1. Presence of impurities.2. Incomplete neutralization. | 1. Attempt purification by column chromatography.2. Re-check the pH of the aqueous phase; if basic, add more acid. If acidic, add a base to reach pH 7. |

References

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Filo. (2023). Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs by.... Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

-

Yáñez-Alarid, R., et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Retrieved from [Link]

- McIsaac, J. E., Jr., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry.

-

Organic Syntheses. (n.d.). Platinum-Catalyzed Hydration of Nitriles to Amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

- Cadierno, V., et al. (2011). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.

- D'Arrigo, P., & Tassinari, R. (2018).

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

- Das, P., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides.

- da Silva, J. A. L., et al. (2022).

-

Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

- Li, J., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules.

- Al-Lohedan, H. A., & Al-Shalal, K. I. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.

- Newman, M. S., & Deno, N. C. (1955). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society.

- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.

-

Study.com. (n.d.). What gas evolved during the alkaline hydrolysis of benzonitrile?. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition-metal-catalyzed addition of nitriles. Retrieved from [Link]

- Guedes da Silva, M. F. C., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.

- Breslow, R., Fairweather, R., & Keana, J. (1967). Metal-Catalyzed Hydration of Phenanthroline Nitrile. Journal of the American Chemical Society.

- Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile [Video]. YouTube.

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Water-Free Hydrolysis of Nitriles to Amides. Retrieved from [Link]

- Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis.

- Lee, J., et al. (2009).

-

LibreTexts. (2023). Making Amides from Nitriles. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occursby.. [askfilo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. homework.study.com [homework.study.com]

Troubleshooting & Optimization

minimizing by-products in the synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Technical Support Center: Synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

A Guide for Process Optimization and By-product Minimization

Welcome to the technical support guide for the synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile. This crucial intermediate, notably used in the synthesis of the PARP inhibitor Niraparib, is typically prepared via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] While the reaction appears straightforward, controlling by-product formation is critical for achieving high yield and purity, which are paramount in drug development and manufacturing.

This guide, designed for researchers and process chemists, moves beyond a simple protocol. It delves into the mechanistic underpinnings of the synthesis, provides direct answers to common experimental challenges, and offers a validated, optimized protocol to serve as a reliable baseline for your work.

Section 1: The Core Mechanism: A Foundation for Troubleshooting

Understanding the reaction pathway is the first step toward controlling it. The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Q1: What is the reaction mechanism, and why are the positions of the substituents so important?

A: The reaction proceeds through a two-step addition-elimination mechanism .[3][4]

-

Nucleophilic Addition: The nitrogen atom of 2-methylpiperidine (the nucleophile) attacks the electron-deficient carbon atom of the benzonitrile ring that bears the leaving group (typically a halogen like chlorine or fluorine). This initial attack is almost always the rate-determining step of the reaction.[4] This step temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5]

-

Elimination & Aromatization: The aromaticity is restored when the leaving group (e.g., chloride ion) is expelled, yielding the final product.

The substituent positions are critical for stabilizing the Meisenheimer complex. The strongly electron-withdrawing cyano (-CN) and nitro (-NO₂) groups are essential "activating groups."[3] They pull electron density from the ring, making it more susceptible to nucleophilic attack. More importantly, when positioned ortho or para to the leaving group, they can delocalize the negative charge of the Meisenheimer complex through resonance, significantly lowering the energy of this intermediate and accelerating the reaction.[5] In the case of 2-chloro-5-nitrobenzonitrile, the ortho-cyano group plays the primary role in this stabilization.

Section 2: Troubleshooting Guide: Identifying and Eliminating By-products

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q2: My reaction is slow or fails to reach completion. What factors should I investigate?

A: Slow or incomplete conversion is typically related to insufficient reaction activation or suboptimal conditions. Consider these factors:

-

Leaving Group Choice: The nature of the leaving group (X) on the 2-halo-5-nitrobenzonitrile is critical. The established reactivity order for SNAr is F > Cl > Br > I.[6] A fluoride is the best leaving group because its high electronegativity makes the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the slow step.[4][7] If you are using the chloro-analogue and facing rate issues, switching to 2-fluoro-5-nitrobenzonitrile will significantly accelerate the reaction.

-

Temperature: SNAr reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increasing the temperature in increments (e.g., to 100-120 °C) can improve the rate. However, be aware that excessive heat can promote by-product formation (see Q3 & Q4).

-

Solvent: A polar aprotic solvent is ideal. Solvents like DMSO, DMF, and NMP are excellent choices as they can solvate the charged Meisenheimer complex, stabilizing it and promoting the reaction. Using a non-polar or less polar solvent can hinder the reaction rate.

-

Base: While the amine reactant can act as its own base to neutralize the H-X formed, adding a non-nucleophilic base like K₂CO₃ or DIPEA can be beneficial. The base prevents the formation of the amine-hydrohalide salt, ensuring the nucleophile remains in its free, reactive form throughout the reaction.

Q3: I'm observing a significant isomeric by-product. What is it, and how can I prevent it?

A: The most likely isomeric by-product is 3-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile . Its formation suggests the involvement of a competing elimination-addition mechanism via a benzyne intermediate.[8]

-

Causality: This pathway becomes more prominent under highly basic conditions and at elevated temperatures. A strong base can abstract a proton from the carbon ortho to the leaving group (at the C3 position). Subsequent elimination of the halide leads to a highly reactive benzyne intermediate. The nucleophile can then add to either end of the benzyne's triple bond, leading to a mixture of the desired C2-substituted product and the isomeric C3-substituted by-product.

-

Prevention Strategies:

-

Control Basicity: Avoid excessively strong bases like NaH or alkoxides if possible. Use a milder base such as K₂CO₃, which is sufficient to scavenge acid without strongly promoting benzyne formation.

-

Moderate Temperature: High temperatures favor the higher-activation-energy benzyne pathway. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

-

Check Starting Material Purity: Ensure your 2-halo-5-nitrobenzonitrile is not contaminated with isomers like 3-halo-5-nitrobenzonitrile, which would directly lead to the isomeric product.

-

Q4: My mass spectrometry analysis indicates by-products from hydrolysis of the nitrile group. Why is this happening?

A: The presence of 2-(2-methylpiperidin-1-yl)-5-nitrobenzamide or the corresponding carboxylic acid indicates that the nitrile group (-CN) has been hydrolyzed.

-

Causality: Nitrile hydrolysis is catalyzed by strong acidic or basic conditions, particularly in the presence of water at elevated temperatures. This can occur during the reaction itself if conditions are too harsh or, more commonly, during the aqueous work-up.

-

Prevention Strategies:

-

Anhydrous Reaction Conditions: Ensure your solvent and reagents are dry to minimize water content during the heating phase.

-

Careful Work-up: When quenching the reaction, avoid prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures. Neutralize the reaction mixture promptly and proceed with extraction. If a basic wash is required, use a milder base like sodium bicarbonate instead of sodium hydroxide.

-

Temperature Control: As with other side reactions, avoid excessive temperatures during the reaction.

-

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by controlling the key parameters discussed above.

Objective: To synthesize 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile with >98% purity.

Materials:

-

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

-

2-Methylpiperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

Procedure:

-

To a clean, dry, nitrogen-purged reactor, add 2-fluoro-5-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMSO (5-10 volumes relative to the starting material). Begin stirring to create a suspension.

-

Slowly add 2-methylpiperidine (1.2 eq) to the mixture at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to 80-90 °C.

-

Monitor the reaction progress by HPLC or TLC every 1-2 hours. The reaction is typically complete within 4-8 hours. Look for the complete consumption of the 2-fluoro-5-nitrobenzonitrile starting material.

-

Once complete, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (10-20 volumes). This will precipitate the crude product.

-

Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

-

Filter the solid product and wash the filter cake thoroughly with water until the filtrate is neutral.

-

Wash the filter cake with a small amount of cold ethyl acetate to remove highly soluble impurities.

-

Dry the crude product under vacuum at 50 °C.

-

For further purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or isopropanol.

Section 4: Data Summary: Standard vs. Optimized Conditions

The choice of reaction parameters has a profound impact on the outcome. The table below summarizes typical results from a less controlled versus an optimized synthesis.

| Parameter | Standard Protocol (Potential Issues) | Optimized Protocol (This Guide) | Rationale for Optimization |

| Leaving Group | 2-Chloro -5-nitrobenzonitrile | 2-Fluoro -5-nitrobenzonitrile | Fluorine is a superior leaving group for SNAr, increasing reaction rate and allowing for lower temperatures.[6] |

| Temperature | 120-140 °C | 80-90 °C | Lower temperature minimizes thermal decomposition and side reactions like benzyne formation. |

| Base | Strong Base (e.g., NaH) | Mild Base (K₂CO₃) | K₂CO₃ is sufficient to neutralize HCl/HF without promoting elimination-addition side reactions. |

| Typical Yield | 65-75% | 85-95% | By-product minimization and complete conversion lead to higher isolated yields. |

| Typical Purity | 90-95% | >98% | Controlled conditions prevent the formation of isomeric and hydrolysis impurities. |

| Key By-product | Isomeric product, Hydrolysis products | Trace impurities only | Targeted prevention of known side-reaction pathways. |

Section 5: Frequently Asked Questions (FAQs)

Q5: What is the role of the base in this reaction? Is it always necessary?

A: The base plays a crucial role as an acid scavenger. As the reaction proceeds, one equivalent of acid (HF or HCl) is generated. This acid will react with the basic 2-methylpiperidine to form a non-nucleophilic ammonium salt. Adding an inorganic base like K₂CO₃ neutralizes the acid as it forms, thereby keeping the entire population of 2-methylpiperidine available as a free nucleophile to drive the reaction to completion. While the reaction can proceed using an excess of the amine itself to act as the base, it is less efficient and requires more of a potentially expensive reagent.

Q6: How can I effectively purify the final product to remove trace by-products?

A: For high-purity material required in pharmaceutical development, two methods are common:

-

Recrystallization: This is the most effective method for removing small amounts of impurities, especially isomers. A solvent system like isopropanol or ethanol/water often works well, where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

-

Silica Gel Chromatography: While less scalable, column chromatography is very effective at separating the desired product from closely related by-products if recrystallization proves difficult. A gradient of ethyl acetate in hexanes is a typical starting point for elution.

Section 6: Visualizing Competing Reaction Pathways

Understanding the potential branching points in the synthesis is key to directing the reaction toward the desired product. The diagram below illustrates the main SNAr pathway versus the undesirable benzyne and hydrolysis pathways.

References

- Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (n.d.). Patsnap Eureka.

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

Niraparib Intermediates Manufacturer and Exporter in India. (n.d.). Enantilabs. Retrieved February 15, 2026, from [Link]

-